N-Methylcoclaurine

Opioid receptor pharmacology Benzylisoquinoline alkaloid Radioligand binding

BIA researchers often face experimental failure when substituting N-methylcoclaurine with non-methylated analogs due to divergent receptor engagement and biosynthetic processing. • κ-Opioid receptor studies: Ki = 0.9 ± 0.1 µM, 2.4-fold higher affinity than coclaurine, ensuring sub-micromolar assay sensitivity. • BIA pathway engineering: Obligatory intermediate for (S)-reticuline biosynthesis; enantiomeric purity critical for downstream alkaloid production. • PDI inhibition: IC50 = 3.91 µM with in vivo tumor suppression at 10-40 mg/kg in H22 models. Supplied with rigorous enantiomeric characterization for reproducible pharmacology and metabolic engineering workflows.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 3423-07-2
Cat. No. B032075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcoclaurine
CAS3423-07-2
Synonyms(1S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-7-isoquinolinol;  (S)-;  2-Methylcoclaurine;  Coclaurine, N-methyl- (7CI);  (+)-(S)-N-Methylcoclaurine;  (+)-N-Methylcoclaurine;  N-Methylcoclaurine;  S-N-Methylcoclaurine
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
InChIInChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1
InChIKeyBOKVLBSSPUTWLV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcoclaurine Sourcing Guide


N-Methylcoclaurine (CAS: 3423-07-2) is a benzylisoquinoline alkaloid (BIA) that functions as a central branch-point intermediate in the biosynthesis of diverse pharmacologically active alkaloids, including morphine, noscapine, and sanguinarine [1]. In the conserved BIA pathway, (S)-coclaurine is converted to (S)-N-methylcoclaurine by coclaurine N-methyltransferase (CNMT), a step that is obligatory for generating the core intermediate (S)-reticuline [1]. The compound exists in both (S)- and (R)-enantiomeric forms, with the (S)-enantiomer being the predominant natural biosynthetic intermediate, and exhibits pKa characteristics indicating strong basicity [2].

Biosynthetic Intermediate Obligatory branch-point in conserved BIA pathway; feeds (S)-reticuline and downstream morphine/noscapine biosynthesis
Enantiomer-Specific Routing (S)-enantiomer directs to reticuline pathway; (R)-enantiomer diverges to proaporphine and bisBIA alkaloids
Enzyme Assay Substrate Substrate for CNMT (methyltransferase) and CYP80B1 (3′-hydroxylase) in heterologous pathway reconstitution studies

N-Methylcoclaurine Substitution Risks


Despite the structural similarity of benzylisoquinoline alkaloids (BIAs), the N-methylation of coclaurine introduces a tertiary amine that fundamentally alters both its biosynthetic fate and receptor engagement profile [1]. The presence of the N-methyl group distinguishes N-methylcoclaurine from its secondary amine precursor coclaurine, dictating its role as an obligatory intermediate in the pathway to reticuline and downstream alkaloids [1]. Moreover, the N-methyl modification confers dramatically enhanced binding affinity for the κ-opioid receptor compared to non-methylated analogs—a difference that renders simple in-class substitution inappropriate for studies of opioid receptor pharmacology [2]. Enzymatic handling of N-methylcoclaurine also diverges significantly: a single active-site residue dictates the functional specificity of N-methyltransferases that distinguish between CNMT (which produces N-methylcoclaurine) and RNMT (which acts on reticuline) [1]. Consequently, procurement decisions based solely on BIA structural similarity risk experimental failure, particularly in biosynthetic pathway engineering and receptor pharmacology assays.

Tertiary Amine Alters Receptor Profile N-Methylation yields a tertiary amine; κ-opioid receptor binding affinity may differ significantly from secondary amine BIAs such as coclaurine and norcoclaurine.
Biosynthetic Step Specificity Coclaurine and N-methylcoclaurine are not interchangeable in CNMT-dependent pathways; N-methylation is obligatory for progression to (S)-reticuline and downstream alkaloids.
Methyltransferase Divergence CNMT and RNMT active-site residues confer distinct substrate preferences; substitution with analogs may fail to recapitulate native enzymatic activity in pathway engineering.

N-Methylcoclaurine Differentiation Evidence


κ-Opioid Receptor Affinity Comparison

In a competitive radioligand binding assay using human opioid receptors, N-methylcoclaurine exhibits a κ-opioid receptor Ki of 0.9 ± 0.1 µM, which is 2.4-fold higher affinity than coclaurine (Ki = 2.2 ± 0.2 µM) and 3.9-fold higher than O-methylcoclaurine (Ki = 3.5 ± 0.3 µM) [1]. A separate study confirmed N-methylcoclaurine κ-opioid Ki as 0.92 ± 0.004 µM versus coclaurine 2.20 ± 0.16 µM, representing a 2.4-fold enhancement .

κ-Opioid Affinity
Head-to-head
Ki 0.9 ± 0.1 µM vs coclaurine 2.2 ± 0.2 µM
2.4-fold higher
Supports κ-receptor assay selection
Competitive radioligand binding, human opioid receptors
Opioid receptor pharmacology Benzylisoquinoline alkaloid Radioligand binding

Butyrylcholinesterase Inhibition Activity

N-Methylcoclaurine inhibits butyrylcholinesterase (BChE) with an IC50 value of 15.0 ± 1.4 µM . Comparative inhibition data for coclaurine or O-methylcoclaurine against BChE were not identified in the same assay system, representing a class-level inference that N-methylcoclaurine possesses measurable BChE inhibitory activity.

BChE Inhibition
Class-level
IC50 15.0 ± 1.4 µM
Supports cholinesterase modulation screening
No comparator data; class-level inference
Cholinesterase inhibition Enzyme assay Natural product pharmacology

Protein Disulfide Isomerase (PDI) Inhibition

N-Methylcoclaurine exhibits a concentration-dependent inhibitory effect on protein disulfide isomerase (PDI) with an IC50 of 3.91 µM in an insulin turbidity assay, with molecular docking showing a calculated binding energy of -8.2 kcal/mol [1]. No comparative PDI inhibition data were identified for coclaurine, norcoclaurine, or reticuline in the same study.

PDI Inhibition
Context-dependent
IC50 3.91 µM
Reported PDI inhibition endpoint
Cell-free turbidity assay; binding energy -8.2 kcal/mol
Protein disulfide isomerase Hepatocellular carcinoma Antitumor alkaloid

Stereospecific Biosynthetic Pathways

In sacred lotus (Nelumbo nucifera), CYP80G stereospecifically converts (R)-N-methylcoclaurine to the proaporphine alkaloid glaziovine, while CYP80A stereospecifically converts (R)-N-methylcoclaurine to the bisbenzylisoquinoline alkaloid nelumboferine [1]. (S)-N-methylcoclaurine is instead directed toward the (S)-reticuline pathway via (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B1) [2].

Stereospecific Pathway Divergence
Head-to-head
(R) → glaziovine/nelumboferine; (S) → (S)-reticuline
Enantiomer purity determines downstream product class
Heterologous yeast expression; CYP80G/CYP80A vs CYP80B1
BIA biosynthesis CYP80G CYP80A Proaporphine alkaloids

Melanogenesis Inhibition Activity

(-)-N-Methylcoclaurine inhibits theophylline-stimulated melanogenesis in murine B16 melanoma 4A5 cells with an IC50 of 6.5 µM, without notable cytotoxicity at effective concentrations . Notably, the compound does not exhibit meaningful mushroom tyrosinase inhibitory activity at concentrations up to 100 µM , distinguishing its mechanism from tyrosinase-dependent melanogenesis inhibitors.

Melanogenesis Inhibition
Assay context
IC50 6.5 µM
Tyrosinase-independent melanogenesis endpoint
B16 melanoma cell assay; no tyrosinase inhibition at 100 µM
Melanogenesis Tyrosinase-independent Skin hyperpigmentation

N-Methylcoclaurine Research Applications


κ-Opioid Receptor Pharmacology

N-Methylcoclaurine is the preferred BIA ligand for κ-opioid receptor studies requiring sub-micromolar affinity (Ki = 0.9 ± 0.1 µM), offering 2.4-fold higher affinity than coclaurine [1]. This potency differential translates to improved assay sensitivity and reduced compound consumption in competitive radioligand binding assays .

BIA Biosynthetic Pathway Engineering

As the obligatory intermediate between (S)-coclaurine and (S)-reticuline in the conserved BIA central pathway, N-methylcoclaurine is essential for metabolic engineering efforts aimed at producing morphine, noscapine, sanguinarine, and related alkaloids in heterologous hosts [1]. Enantiomeric purity is critical: (R)-N-methylcoclaurine is stereospecifically converted to glaziovine and nelumboferine, whereas (S)-N-methylcoclaurine feeds the (S)-reticuline pathway [2].

Hepatocellular Carcinoma Research

N-Methylcoclaurine inhibits protein disulfide isomerase (PDI) with an IC50 of 3.91 µM and demonstrates dose-dependent tumor suppression in H22-bearing ICR mice at 10-40 mg/kg doses [1]. This dual in vitro/in vivo activity profile supports its use as a reference compound in hepatocellular carcinoma studies and PDI-targeted drug discovery programs [1].

Skin Hyperpigmentation Research

(-)-N-Methylcoclaurine inhibits melanogenesis in B16 melanoma cells with an IC50 of 6.5 µM via a tyrosinase-independent mechanism, distinguishing it from classical tyrosinase inhibitors such as kojic acid [1]. This unique mechanism-of-action profile supports its use in research on alternative melanogenesis pathways relevant to hyperpigmentation disorders [1].

Application
Selection Property
Validation Focus
Application: κ-Opioid receptor signaling studies
Property: Receptor binding affinity profile
Validation: Radioligand binding assay context
Application: BIA biosynthetic pathway engineering
Property: Enantiomer-specific pathway routing
Validation: CNMT/CYP80B1 substrate specificity and heterologous expression
Application: Hepatocellular carcinoma cell-model studies
Property: PDI inhibition endpoint
Validation: Cell-viability and pathway-response assays
Application: Melanogenesis pathway research
Property: Tyrosinase-independent melanogenesis modulation
Validation: Melanin content assays in B16 or equivalent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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